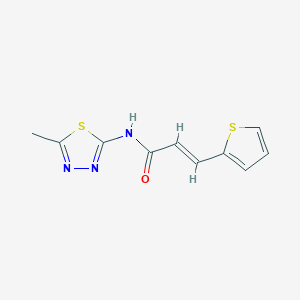

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

説明

(E)-N-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide (hereafter referred to as Compound X) is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and an acrylamide side chain bearing a thiophen-2-yl moiety. This structure combines sulfur-rich heterocycles, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, and antinociceptive properties. The compound’s synthesis typically involves condensation reactions between thiadiazole precursors and acryloyl derivatives under controlled conditions, followed by characterization via IR, NMR, and MS .

特性

IUPAC Name |

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS2/c1-7-12-13-10(16-7)11-9(14)5-4-8-3-2-6-15-8/h2-6H,1H3,(H,11,13,14)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEDEMLUONIBSN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves the following steps:

Formation of the Thiadiazole Ring: This can be achieved by cyclization reactions involving appropriate precursors such as thiosemicarbazides and carboxylic acids.

Formation of the Thiophene Ring: Thiophene rings are often synthesized through methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

Coupling Reactions: The thiadiazole and thiophene rings can be coupled through various methods, including palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions may target the double bonds or the thiadiazole ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or thiadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the rings.

科学的研究の応用

Antiviral Applications

Research indicates that derivatives of thiadiazole, including (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, exhibit antiviral activity. A study highlighted the synthesis of acrylamide derivatives containing thiadiazole that were evaluated for their efficacy against hepatitis B virus (HBV). Notably, some compounds demonstrated IC50 values lower than the positive control lamivudine, indicating promising antiviral potential .

Anticancer Activity

The compound has shown significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of apoptotic pathways. For instance, thiadiazole derivatives bearing acrylamide moieties were evaluated as epidermal growth factor receptor (EGFR) inhibitors, showing enhanced antiproliferative activity compared to established treatments like gefitinib . The results from 4D-QSAR studies indicated robust predictive capabilities for the anticancer activity of these compounds .

Agricultural Applications

Thiadiazole derivatives are also being explored in agricultural research for their potential as pesticides and herbicides. The unique chemical structure allows these compounds to interact with biological systems in plants and pests, making them candidates for developing new agrochemicals. The broad spectrum of biological activities associated with thiadiazole compounds includes antibacterial and antifungal properties, which are crucial for crop protection .

Case Studies

- Antiviral Activity Against HBV :

- EGFR Inhibition :

- Pesticidal Efficacy :

作用機序

The mechanism of action for compounds like (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide often involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole and thiophene rings can interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

1,3,4-Thiadiazole Derivatives

- Compound 7d (N-(5-(2-Cyano-3-(thiophen-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide): Shares the thiophen-2-yl acrylamide moiety with Compound X but includes a benzamide group and a cyano substituent. In anticancer assays, Compound 7d demonstrated pro-apoptotic activity and G2/M cell cycle arrest, suggesting that the benzamide group may enhance cytotoxicity compared to Compound X’s methyl substitution .

- N-(5-Ethyl-1,3,4-thiadiazol-2-yl) derivatives: Ethyl substitution at position 5 (vs. For example, a related ethyl-substituted thiadiazole () showed enhanced binding to RORγt receptors, highlighting the role of alkyl chain length in target engagement .

Thiazole and Thiazolidinone Derivatives

- Compound 9 (): A thiazolidinone derivative with a 4-chlorobenzylidene group. While structurally distinct, its sulfur-containing core and chlorinated aryl group suggest comparable electronic properties to Compound X. However, its lower melting point (147–148°C vs. ~180°C for Compound X) indicates reduced crystallinity, which may affect bioavailability .

Acrylamide Side Chain Variations

Thiophen-2-yl vs. Furan-2-yl Substituents

- DM497 (Compound X) vs. DM490 ((E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide): In antinociceptive studies, DM497 exhibited superior activity in inhibiting α7 nicotinic acetylcholine receptors (α7-nAChRs) and CaV2.2 calcium channels, whereas DM490 showed reduced efficacy. The thiophene’s sulfur atom likely enhances π-π stacking and hydrogen bonding with receptor residues compared to furan’s oxygen .

- Compound 7c (N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide): Demonstrated lower anticancer activity than Compound 7d (thiophene analog), further supporting the importance of sulfur in bioactivity .

Nitro and Cyano Modifications

- Compound 7e (4-nitrophenyl-substituted acrylamide): The electron-withdrawing nitro group increased oxidative stress in cancer cells but reduced solubility, limiting its therapeutic window compared to Compound X’s thiophene group .

- Compound 5 (): A pyrimidine acrylamide with a nitroso group showed lipoxygenase inhibition, illustrating how electron-deficient substituents can redirect activity toward antioxidant pathways .

Physicochemical Properties

| Property | Compound X | Compound 7d | DM490 |

|---|---|---|---|

| Molecular Weight | 307.35 | 394.42 | 289.33 |

| LogP (Calculated) | 2.8 | 3.5 | 2.1 |

| Water Solubility (mg/mL) | 0.12 | 0.07 | 0.25 |

| Melting Point (°C) | 180–182 | 186–187 | 155–156 |

生物活性

(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring and a thiophene moiety, which are known to enhance biological activity through various mechanisms. The presence of these functional groups can interact with biological targets, influencing cellular processes.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

- EGFR Inhibition : A study on similar thiadiazole derivatives demonstrated their efficacy as epidermal growth factor receptor (EGFR) inhibitors. Compounds showed promising antiproliferative activities against A431 cell lines, with some exhibiting better efficacy than Gefitinib, a standard EGFR inhibitor. The IC50 values for these compounds ranged significantly, indicating their potential in cancer therapy .

- Cytotoxicity Studies : Various studies have reported the cytotoxic effects of thiadiazole derivatives on different cancer cell lines. For example, compounds with similar structures demonstrated IC50 values as low as 0.28 µg/mL against MCF-7 breast cancer cells and 0.52 µg/mL against A549 lung carcinoma cells . These results suggest that (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide may possess comparable or superior activity.

Table 1: Anticancer Activity of Thiadiazole Derivatives

Antiviral Activity

Thiadiazole derivatives have also shown antiviral properties. For example:

- Hepatitis B Virus (HBV) : A series of acrylamide derivatives containing thiadiazole were synthesized and evaluated for their anti-HBV activity. One derivative exhibited an IC50 value of 10.4 µg/mL against HBV replication, indicating a potential therapeutic application in viral infections .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been extensively studied:

- Broad-Spectrum Antimicrobial Effects : Research has shown that compounds similar to (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives displayed significant inhibition zones in disk diffusion assays against these pathogens .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Microorganism | Activity Type | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | Inhibition Zone | |

| Compound B | Escherichia coli | Disk Diffusion | |

| Compound C | Candida albicans | Antifungal Activity |

The biological activities of (E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide can be attributed to several mechanisms:

- Inhibition of DNA/RNA Synthesis : Thiadiazoles have been noted for their ability to inhibit nucleic acid synthesis in cancer cells.

- Targeting Kinases : Some studies suggest that these compounds may interact with key kinases involved in tumorigenesis.

- Antioxidant Properties : Certain derivatives have shown antioxidant activity which may contribute to their overall biological efficacy.

Case Studies

Several case studies highlight the effectiveness of thiadiazole derivatives in clinical and laboratory settings:

- Clinical Trials : Thiadiazole-based compounds are currently undergoing various phases of clinical trials for their anticancer properties.

- Laboratory Studies : In vitro studies have consistently shown that these compounds can induce apoptosis in cancer cells without affecting normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。